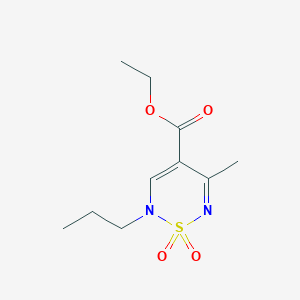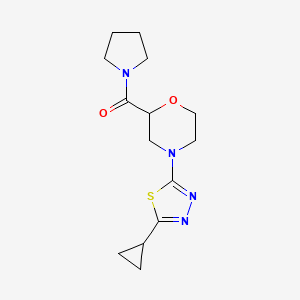![molecular formula C13H18N6 B6471362 1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine CAS No. 2640895-69-6](/img/structure/B6471362.png)
1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.
Mechanism of Action
Target of Action
The primary target of 1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the prevention of tumor cell proliferation, making it a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to apoptosis or programmed cell death .
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting that it may have good bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Preparation Methods
The synthesis of 1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves several steps. One common method includes the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with cyclobutylamine under reflux conditions to form the intermediate compound. This intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient synthetic routes .
Chemical Reactions Analysis
1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: This compound is studied for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:
1-cyclobutyl-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Known for its anticancer properties.
3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: Studied for its potential as a kinase inhibitor.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of CDKs and other molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
4-(4-cyclobutylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6/c1-2-10(3-1)18-4-6-19(7-5-18)13-11-8-16-17-12(11)14-9-15-13/h8-10H,1-7H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGJCMYJWFLLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-tert-butyl-1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6471286.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471293.png)
![4-[1-(2-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471301.png)
![4-[1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471304.png)
![4-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471318.png)

![4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471326.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471332.png)
![4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471339.png)
![4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471341.png)
![3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B6471346.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide](/img/structure/B6471363.png)

![4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471391.png)
